molecular formula C5H2BrNS B100465 5-Bromothiophene-3-carbonitrile CAS No. 18792-00-2

5-Bromothiophene-3-carbonitrile

Cat. No. B100465
CAS RN: 18792-00-2
M. Wt: 188.05 g/mol
InChI Key: SXWMTJRCGWONCL-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol . It is a solid substance used for industrial and scientific research .


Synthesis Analysis

The synthesis of 5-Bromothiophene-3-carbonitrile involves a Stille coupling reaction . In one study, a triazine-based molecule (2,4,6-tris(5-bromothiophene-2-yl)-1,3,5-triazine) was used as the acceptor unit . Another synthesis method involved the reaction of 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-3-carbonitrile consists of a five-membered thiophene ring with a bromine atom and a carbonitrile group attached .


Chemical Reactions Analysis

Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, are known to undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction . In another example, 5-Bromothiophene-3-carbonitrile was brominated using NBS (N-bromosuccenimide) to produce new derivatives .

Scientific Research Applications

Material Science: Corrosion Inhibitors

5-Bromothiophene-3-carbonitrile: is utilized in material science, particularly as a corrosion inhibitor . Its thiophene derivatives are known to form protective layers on metals, preventing oxidative degradation. This application is crucial in extending the life of metal components in various industries, from construction to marine environments.

Organic Semiconductors

In the realm of electronics, 5-Bromothiophene-3-carbonitrile plays a significant role in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The compound’s structural properties contribute to the charge transport mechanisms that are fundamental to the functionality of semiconductors.

Organic Field-Effect Transistors (OFETs)

The advancement of OFETs has been greatly influenced by molecules like 5-Bromothiophene-3-carbonitrile . Its derivatives are used to enhance the performance of OFETs, which are critical components in modern electronics, offering advantages such as low power consumption and thin form factors.

Organic Light-Emitting Diodes (OLEDs)

5-Bromothiophene-3-carbonitrile: contributes to the fabrication of OLEDs . OLED technology is widely used in display and lighting applications due to its ability to produce bright, clear, and energy-efficient light. The compound’s derivatives can be employed in the emissive layer of OLEDs, influencing color purity and device efficiency.

Medicinal Chemistry: Pharmacological Properties

Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile , exhibit a range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable candidates for the development of new therapeutic agents.

Antioxidant Activity

Recent research has explored the antioxidant activities of thiophene derivatives . 5-Bromothiophene-3-carbonitrile and its synthesized compounds have shown promise in neutralizing free radicals, which play a role in preventing oxidative stress-related diseases.

Safety and Hazards

5-Bromothiophene-3-carbonitrile is classified as having acute toxicity (both oral and dermal), skin irritation, eye irritation, and specific target organ toxicity (respiratory system) according to the UN GHS revision 8 . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene derivatives, including 5-Bromothiophene-3-carbonitrile, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are also being explored for their antioxidant activities . Future research could focus on developing new synthetic methods and investigating their biological activities.

properties

IUPAC Name

5-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMTJRCGWONCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570076
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-3-carbonitrile

CAS RN

18792-00-2
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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